3-Bromobenzylmethylsulfone
Overview
Description
3-Bromobenzylmethylsulfone is an organosulfur compound with the molecular formula C8H9BrO2S and a molecular weight of 249.13 g/mol It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a methylsulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzylmethylsulfone typically involves the bromination of benzylmethylsulfone. One common method is the reaction of benzylmethylsulfone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzylmethylsulfone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfone group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form benzylmethylsulfide derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of benzylmethylsulfone derivatives with different substituents.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzylmethylsulfide derivatives.
Scientific Research Applications
3-Bromobenzylmethylsulfone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromobenzylmethylsulfone involves its interaction with specific molecular targets, leading to various biological effects. The bromine atom and the methylsulfone group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its observed biological activities .
Comparison with Similar Compounds
Benzylmethylsulfone: Lacks the bromine atom, resulting in different reactivity and applications.
3-Chlorobenzylmethylsulfone: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
3-Iodobenzylmethylsulfone:
Uniqueness: 3-Bromobenzylmethylsulfone is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-bromo-3-(methylsulfonylmethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNDSIUAAUCZED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375760 | |
Record name | 1-Bromo-3-[(methanesulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153435-84-8 | |
Record name | 1-Bromo-3-[(methanesulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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